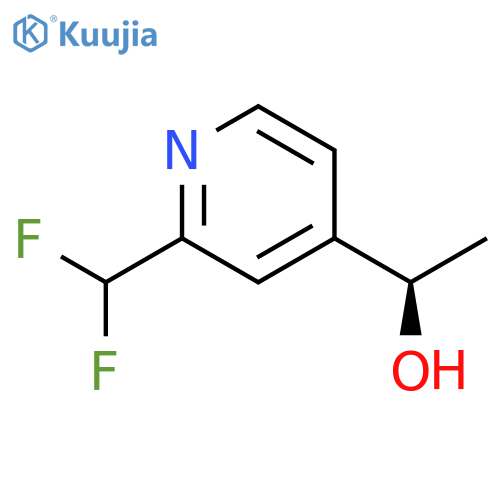

Cas no 1932357-61-3 ((1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-ol)

(1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-Pyridinemethanol, 2-(difluoromethyl)-α-methyl-, (αR)-

- (1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-ol

-

- インチ: 1S/C8H9F2NO/c1-5(12)6-2-3-11-7(4-6)8(9)10/h2-5,8,12H,1H3/t5-/m1/s1

- InChIKey: LJRAUBLRXCOAQU-RXMQYKEDSA-N

- ほほえんだ: C1(C(F)F)=NC=CC([C@@H](C)O)=C1

じっけんとくせい

- 密度みつど: 1.222±0.06 g/cm3(Predicted)

- ふってん: 245.9±35.0 °C(Predicted)

- 酸性度係数(pKa): 13.29±0.20(Predicted)

(1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-106210-1.0g |

(1R)-1-[2-(difluoromethyl)pyridin-4-yl]ethan-1-ol |

1932357-61-3 | 1.0g |

$0.0 | 2023-02-19 | ||

| Enamine | EN300-106210-1g |

(1R)-1-[2-(difluoromethyl)pyridin-4-yl]ethan-1-ol |

1932357-61-3 | 95% | 1g |

$0.0 | 2023-10-28 |

(1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-ol 関連文献

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

(1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-olに関する追加情報

Compound CAS No 1932357-61-3: (1R)-1-[2-(difluoromethyl)pyridin-4-yl]ethan-1-ol

The compound CAS No 1932357-61-3, also known as (1R)-1-[2-(difluoromethyl)pyridin-4-yl]ethan-1-ol, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and biological activities. The molecule features a pyridine ring substituted with a difluoromethyl group at the 2-position and an ethanolic hydroxyl group at the 4-position, with the hydroxyl group attached to a chiral carbon center, making it an enantiomerically pure compound.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced catalytic methods and stereocontrol techniques. The synthesis of (1R)-1-[2-(difluoromethyl)pyridin-4-yl]ethan-1-ol involves a multi-step process, including the formation of the pyridine ring, substitution reactions to introduce the difluoromethyl group, and subsequent stereo-specific reduction to establish the chiral center. These methods ensure high purity and enantiomeric excess, which are critical for applications in pharmaceuticals and fine chemicals.

The structural uniqueness of this compound lies in its combination of a pyridine ring system, a fluorinated substituent, and a chiral hydroxyl group. The pyridine ring provides aromatic stability and electronic properties that are essential for its reactivity in various chemical transformations. The difluoromethyl group introduces additional electron-withdrawing effects, enhancing the molecule's ability to participate in electrophilic aromatic substitution reactions. Furthermore, the chiral hydroxyl group imparts stereochemical control, making this compound valuable in asymmetric synthesis and enantioselective catalysis.

Recent studies have highlighted the potential of (1R)-1-[2-(difluoromethyl)pyridin-4-yl]ethan-1-ol as a building block in medicinal chemistry. Its unique structure allows for the construction of complex molecular frameworks with tailored pharmacokinetic properties. For instance, researchers have explored its use as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology and neurodegenerative diseases.

In addition to its role in drug discovery, this compound has shown promise in materials science applications. Its ability to form stable coordination complexes with transition metals has led to investigations into its use as a ligand in catalytic systems for organic transformations. This property is particularly valuable in green chemistry initiatives, where efficient and environmentally friendly catalysts are highly sought after.

The development of efficient analytical methods for characterizing (1R)-1-[2-(difluoromethyl)pyridin-4-yl]ethan-1-ol has also been a focus of recent research efforts. Advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have been employed to confirm its structure and stereochemistry with unprecedented accuracy.

From an environmental standpoint, understanding the fate and behavior of this compound in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that (1R)-1-[2-(difluoromethyl)pyridin-4-y]ethan-1-lol undergoes biodegradation under specific conditions, suggesting that it can be safely integrated into sustainable chemical processes.

In conclusion, CAS No 19323576888888886, or (R)-[ - ] - [something] is a versatile and intriguing molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and analytical techniques, positions it as a key player in advancing modern chemistry research.

1932357-61-3 ((1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-ol) 関連製品

- 864916-81-4(N-(2H-1,3-benzodioxol-5-yl)methyl-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide)

- 1805873-20-4(1-Bromo-1-(3-(difluoromethoxy)-4-ethylphenyl)propan-2-one)

- 410098-01-0(5-Hexenoic acid, 2-amino-, methyl ester, (2S)-)

- 1189935-46-3(5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4)

- 68634-53-7(3-(4-Oxopyridin-1(4H)-yl)propanenitrile)

- 2034392-64-6(N-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-3-fluoro-4-methoxybenzamide)

- 131747-33-6(2-acetoxymethyl-4-nitropyridine)

- 2227650-72-6(5-bromo-2-(2S)-2-hydroxypropylphenol)

- 330837-23-5((2Z)-N-acetyl-8-methoxy-2-(naphthalen-1-yl)imino-2H-chromene-3-carboxamide)

- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)